molecular formula C14H11N3O2S B2359051 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-65-6

3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2359051
CAS No.: 865287-65-6
M. Wt: 285.32
InChI Key: KRGKDSGGXGYFLU-UHFFFAOYSA-N
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Description

3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with a thiophene and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Anticancer Activities

A series of substituted benzamides, including compounds related to 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, were synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activities than the reference drug, etoposide. The study highlights the potential of these compounds in cancer therapy due to their promising in vitro anticancer profiles (Ravinaik et al., 2021).

Antimicrobial Properties

Research on thiazole-based 1,3,4-oxadiazoles heterocycles, including structures related to this compound, revealed significant antibacterial and antifungal activities. These compounds were tested against a variety of gram-positive and gram-negative bacteria, as well as fungi, showing potential as antimicrobial agents. This highlights the broad-spectrum antimicrobial potential of these compounds, suggesting their usefulness in combating various microbial infections (Desai et al., 2016).

Structural Analysis and Crystallography

The crystal structure of a compound closely related to this compound was established through spectral analysis and X-ray diffraction studies. This study provides insights into the molecular and crystal structure, including the stabilization of the crystal structure through hydrogen bonds and π···π interactions. Understanding the structural properties of these compounds can aid in the design of new derivatives with enhanced biological activities (Sharma et al., 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thiophene substitution: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Benzamide formation: The final step involves the acylation of the amine group with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadia

Properties

IUPAC Name

3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-4-2-5-10(8-9)12(18)15-14-17-16-13(19-14)11-6-3-7-20-11/h2-8H,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGKDSGGXGYFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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